(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-8(16)4-6-5-19-11(13-6)14-10(18)7-2-1-3-12-9(7)17/h1-3,5H,4H2,(H,12,17)(H,15,16)(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATUSLDIVXPFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150677 | |
| Record name | 2-[[(1,2-Dihydro-2-oxo-3-pyridinyl)carbonyl]amino]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019115-39-9 | |
| Record name | 2-[[(1,2-Dihydro-2-oxo-3-pyridinyl)carbonyl]amino]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019115-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(1,2-Dihydro-2-oxo-3-pyridinyl)carbonyl]amino]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with thioamides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In the realm of chemistry, (2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to create diverse chemical libraries essential for drug discovery and materials science. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, yielding a range of derivatives that can be further explored for their properties.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator . Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents. Studies have shown that derivatives of this compound may exhibit significant biological activities, including antiviral and anti-inflammatory effects. The mechanisms through which it exerts these effects involve binding to specific molecular targets like enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their pharmacological activities . Research indicates potential applications in treating various conditions due to their anti-inflammatory, antimicrobial, and anticancer properties. Ongoing studies aim to determine the efficacy and safety profiles of these compounds in clinical settings.
Industrial Applications
The industrial sector utilizes this compound in developing advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable materials with specific performance characteristics.
Mechanism of Action
The mechanism of action of (2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compound A : Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate ()**
- Structural Differences: Replaces the pyridinone ring with a quinoline scaffold (4-hydroxy-1-isobutyl-2-oxo-1,2-dihydroquinoline). Substitutes the acetic acid with an ethyl ester group.
- Likely exhibits altered pharmacokinetics (e.g., improved membrane permeability but reduced aqueous solubility).
Compound B : 2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid ()**
- Structural Differences: Features a 5-chloropyridin-2-yl group instead of the pyridinone ring. Retains the acetic acid substituent on the thiazole.
- May display distinct binding affinities in biological targets (e.g., kinase inhibition) compared to the pyridinone-based parent compound.
Compound C : (2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic Acid ()**
- Structural Differences: Replaces the pyridinone-thiazole system with a pyrimidoindazole core. Retains the acetic acid group but introduces a methyl substituent at the 2-position.
- The methyl group could sterically hinder interactions with flat binding pockets.
Physicochemical and Functional Group Comparison
Biological Activity
(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid, with the molecular formula C₁₁H₉N₃O₄S and CAS Number 1019115-39-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiviral, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
The compound is characterized by a complex structure that includes a dihydropyridine moiety and a thiazole ring. Its molecular weight is approximately 279.27 g/mol, and it exhibits a density of 1.620 g/cm³ . These structural features contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the dihydropyridine structure. For instance, derivatives similar to this compound have shown activity against various viral strains. In particular:
- Influenza Virus : Compounds with β-amino acid moieties have demonstrated inhibition of neuraminidase, an essential enzyme for viral replication .
- Rotavirus : Some synthesized heterocycles exhibited promising antiviral activities against rotavirus strains, achieving up to 60% reduction in viral titer .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Research indicates that related compounds can suppress the production of pro-inflammatory cytokines such as TNFα in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may also possess similar properties .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : Analogous compounds have demonstrated antiproliferative effects on glioma cell lines (C6 rat), indicating a potential pathway for cancer treatment .
- Mechanistic Insights : The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Venepally et al. (2021) | Developed heterocyclic-fatty acid hybrids showing enhanced anticancer and antimicrobial activities. |
| Treptow et al. (2020) | Demonstrated antiproliferative activity of dihydropyrimidinone derivatives on glioma cells. |
| Bernardino et al. (2020) | Identified new antiviral agents based on pyrrolidine derivatives with significant activity against various viruses. |
Q & A
Q. What are the standard synthetic routes for (2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid?
Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves:
- Step 1: Reacting a 3-formyl-indole derivative with 2-thioxothiazolidin-4-one in acetic acid under reflux (2.5–3 hours) with sodium acetate as a catalyst.
- Step 2: Filtering and recrystallizing the precipitate from acetic acid or DMF/acetic acid mixtures to ensure purity .
- Key Parameters: Reaction temperature (80–100°C), molar ratios (1:1 for aldehyde and thiazolidinone), and catalyst concentration (equimolar sodium acetate).
Q. How is the compound structurally characterized in academic research?
Methodological Answer: Structural elucidation employs:
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR Spectroscopy: 1H NMR (DMSO-d6) resolves aromatic protons (δ 7.5–8.5 ppm) and methylene groups (δ 3.5–4.5 ppm). 13C NMR confirms carbonyl and thiazole carbons .
- X-ray Crystallography: Provides bond angles and dihedral angles (e.g., C6—C1—S1 = 126.75°) for conformational analysis .
Q. What preliminary biological assays are recommended for evaluating its activity?
Methodological Answer: Initial screening includes:
- Antimicrobial Assays: Disk diffusion or MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Cytotoxicity Studies: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Anti-inflammatory Testing: COX-2 inhibition assays using ELISA .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Methodological Answer: Yield optimization strategies include:
- Catalyst Screening: Beta-alanine in Knoevenagel condensation improves yields (up to 83%) by enhancing enolate formation .
- Solvent Variation: Replacing acetic acid with DMF increases solubility of intermediates .
- Temperature Control: Gradual heating (40–100°C) in inert atmospheres reduces side reactions, as seen in multi-step Pd-catalyzed syntheses .
Q. How can computational modeling guide mechanistic studies?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2. MM-GBSA calculations refine free energy estimates .
- DFT Calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity sites .
- MD Simulations: Simulate ligand-protein stability over 100 ns trajectories to validate docking results .
Q. How should researchers resolve contradictory bioactivity data across assays?
Methodological Answer:
- Orthogonal Assays: Confirm antimicrobial activity with both broth microdilution (static) and time-kill kinetics (dynamic) methods .
- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
- Structural Analog Comparison: Test derivatives (e.g., quinoline-substituted analogs) to isolate structure-activity relationships .
Q. What strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification: Introduce substituents (e.g., 8-quinolylmethylene) to enhance hydrophobic interactions, as seen in analogs with improved anticancer activity .
- Pharmacophore Mapping: Identify critical motifs (e.g., thiazolidinone core, carboxylic acid) using Schrödinger’s Phase module .
- In Silico ADMET: Predict pharmacokinetics with SwissADME to prioritize compounds with optimal logP (-1 to 5) and low hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
